molecular formula C8H8N2O2 B3058928 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one CAS No. 928821-07-2

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one

Cat. No. B3058928
CAS RN: 928821-07-2
M. Wt: 164.16 g/mol
InChI Key: YLJAGPUCXZSPHU-UHFFFAOYSA-N
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Description

6-Amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound . It belongs to the class of organic compounds known as benzoxazinones . These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .


Synthesis Analysis

The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . Benzoxazine is a heterocyclic compound. It has an oxazine ring fused with a benzene ring . It has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular formula of 6-Amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is C8H8N2O2 . Its molecular weight is 164.16 . The InChI code for this compound is 1S/C8H8N2O2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11) .


Chemical Reactions Analysis

Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . They are used as starting compounds for the synthesis of fused heterocycles like quinazolin-4-one .


Physical And Chemical Properties Analysis

6-Amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a powder . It is stored at room temperature . The boiling point of this compound is not specified .

Future Directions

The synthesis of benzoxazine, benzoxazinone, and their derivatives motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

6-amino-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJAGPUCXZSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601942
Record name 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one

CAS RN

928821-07-2
Record name 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 2
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 3
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Reactant of Route 4
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 5
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 6
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one

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